Luzopeptin A

概要

説明

Luzopeptin A is a member of the cyclic decadepsipeptides family, known for its unique C2 symmetric structure. This compound is produced by certain microorganisms and has shown significant biological activities, including antibacterial, antitumor, and antiviral properties .

準備方法

Synthetic Routes and Reaction Conditions

Luzopeptin A is synthesized through a complex biosynthetic pathway involving multiple enzymatic reactions. The key steps include the formation of the tetrahydropyridazine-3-carboxylic acid unit and its subsequent acylation . The biosynthesis involves a multitasking cytochrome P450 enzyme that catalyzes four consecutive oxidations, including the unusual carbon-nitrogen bond desaturation .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the producing microorganism, followed by extraction and purification steps. The fermentation conditions are optimized to maximize the yield of the compound .

化学反応の分析

Types of Reactions

Luzopeptin A undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydrazone-bearing residues.

Acylation: Involves membrane-bound acyltransferases that mediate extracellular acetylation.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes and molecular oxygen or hydrogen peroxide.

Acylation: Acyltransferases and acetyl-coenzyme A.

Major Products

The major products formed from these reactions include various acetylated and oxidized derivatives of this compound, which exhibit different biological activities .

科学的研究の応用

Chemical Structure and Mechanism of Action

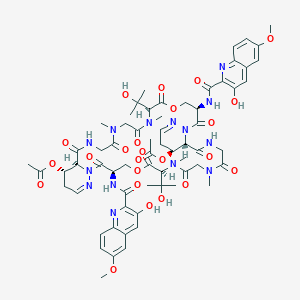

Luzopeptin A is characterized by its unique structure, which includes an acyl-substituted tetrahydropyridazine-3-carboxylic acid moiety. This structure allows this compound to interact with DNA through bisintercalation, a mechanism that stabilizes the DNA double helix and inhibits essential biological processes such as replication and transcription. The compound's ability to bind strongly to DNA contributes to its cytotoxic effects against various cancer cell lines .

Antitumor Activity

This compound has demonstrated potent antitumor activity in several studies. It exhibits cytotoxic effects against a range of experimental tumors, including murine and human colon carcinomas. Its mechanism as a DNA topoisomerase II inhibitor makes it a candidate for further development as an anticancer agent .

Antibiotic Properties

Research indicates that this compound may possess antibiotic properties, particularly against Gram-positive bacteria. The compound's biosynthetic pathway involves nonribosomal peptide synthetases (NRPS), which are known to produce various bioactive peptides with antimicrobial activity .

Research Tool

Due to its unique binding properties and biological activity, this compound serves as an important research tool in molecular biology and pharmacology. Researchers utilize it to study DNA interactions and the mechanisms of drug resistance in cancer cells .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including colon carcinoma cells. The results indicated that this compound significantly inhibited cell proliferation, with IC50 values lower than those of conventional chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Case Study 2: Mechanistic Insights into DNA Binding

Research conducted on the binding affinity of this compound to DNA revealed that it forms stable complexes that inhibit topoisomerase II activity. This inhibition leads to increased DNA damage and apoptosis in cancer cells. The study utilized surface plasmon resonance to quantify binding kinetics, demonstrating this compound's strong affinity for guanine-rich regions of DNA .

Data Tables

作用機序

Luzopeptin A exerts its effects by forming stable complexes with DNA through bis-intercalation. This interaction disrupts the DNA structure, inhibiting replication and transcription processes . The compound targets specific DNA sequences and forms stable intercalation complexes, leading to its biological activities .

類似化合物との比較

Luzopeptin A is part of a family of bisintercalator compounds, which include:

- Echinomycin

- Thiocoraline

- Triostin

- SW-163

These compounds share a similar mechanism of action, involving DNA intercalation, but differ in their specific structures and biological activities . This compound is unique due to its specific acyl-substituted tetrahydropyridazine-3-carboxylic acid units, which are critical for its biological activity .

生物活性

Luzopeptin A is a member of the luzopeptin family, which consists of cyclic decadepsipeptides known for their significant biological activities, particularly against various cancer cell lines. This compound is characterized by its unique structural features, including two acetylated sites in its peptide ring, which contribute to its potent antitumor properties. The biological activity of this compound has been extensively studied, revealing its mechanisms of action, interactions with DNA, and potential therapeutic applications.

Antitumor Properties

This compound has demonstrated remarkable antitumor activity in various experimental settings. Notably, it exhibits cytotoxic effects against several tumor models, including P388 leukemia, where its effectiveness surpasses that of established chemotherapeutic agents like mitomycin C by over 100 times . The compound's mechanism involves binding to DNA and inducing structural changes that inhibit cancer cell proliferation.

DNA Binding and Intercalation

This compound binds to DNA through a process known as bisintercalation, where the compound inserts itself between base pairs of the DNA helix. Research indicates that luzopeptin forms a stable complex with DNA, leading to reduced mobility on polyacrylamide gels and evidence of cross-linking between DNA strands . This binding is sequence-specific, with a preference for regions rich in adenine and thymine residues .

Fluorescence Quenching Studies

Fluorescence studies reveal that luzopeptins exhibit strong fluorescence properties, which are quenched upon binding to DNA. This quenching effect is indicative of the drug's interaction with the nucleic acid structure and suggests potential applications in fluorescence-based assays for drug-DNA interactions .

Comparative Potency

In comparative studies with other compounds in the luzopeptin family, this compound has been shown to be more effective than luzopeptin B and C. While luzopeptin B retains some activity with one acetylated site, luzopeptin C lacks antitumor activity entirely despite showing interactions with DNA . The structural modifications present in this compound are critical for its enhanced biological activity.

Table: Comparative Biological Activity of Luzopeptins

| Compound | Antitumor Activity (P388) | Mechanism of Action | Binding Affinity to DNA |

|---|---|---|---|

| This compound | >100 times more potent than mitomycin C | Bisintercalation | High |

| Luzopeptin B | Moderate | Intercalation | Moderate |

| Luzopeptin C | None | No significant interaction | Low |

Case Study: Antitumor Efficacy in Animal Models

In a series of animal studies, this compound was administered to mice bearing P388 leukemia tumors. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The study highlighted the potential of this compound as a novel therapeutic agent for leukemia treatment, warranting further clinical investigation.

Biosynthesis Insights

Recent research into the biosynthesis of luzopeptins has uncovered complex enzymatic pathways involving cytochrome P450 enzymes that facilitate modifications crucial for their biological activity. These enzymes are responsible for oxidative transformations that lead to the formation of essential structural components within the compound .

特性

IUPAC Name |

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVWFQMMLKHLS-LPQVFZKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H78N14O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317872 | |

| Record name | Luzopeptin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75580-37-9 | |

| Record name | Luzopeptin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75580-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bbm-928 A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075580379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luzopeptin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Luzopeptin A is a bifunctional DNA intercalator, meaning it binds to DNA at two points. [, , ] It preferentially targets regions containing alternating adenine (A) and thymine (T) residues. [] This binding leads to several downstream effects, including:

- Inhibition of DNA and RNA synthesis: [, , , , ] By intercalating into DNA, this compound disrupts the processes of DNA replication and transcription, ultimately affecting cell growth and proliferation. [, ]

- Intermolecular DNA cross-linking: [, ] this compound can bind to two separate DNA molecules simultaneously, effectively cross-linking them. This disrupts normal DNA function and contributes to the compound's cytotoxic activity.

- Alterations in DNA structure: [] The binding of this compound to DNA causes significant structural changes, including helix unwinding and alterations in base-pair dynamics. [, ] This disruption of DNA architecture further contributes to its inhibitory effects on DNA-related processes.

ANone: The provided research focuses primarily on the biological activity and DNA binding properties of this compound. Information regarding its material compatibility, stability under various environmental conditions, and non-biological applications is limited within these studies.

A: this compound is primarily studied for its DNA-binding properties and antitumor activity. [, , ] There is no evidence within the provided research suggesting catalytic properties or applications for this compound.

A: While computational chemistry and modeling are not extensively discussed in the provided research, molecular modeling was used to understand the interaction of this compound with DNA. [] Further computational studies, including simulations and QSAR modeling, could provide valuable insights into its binding mechanism and aid in the design of more potent and selective analogues.

A: Studies on Luzopeptin analogues, particularly Luzopeptins B and C, which differ in the degree of acetylation, reveal valuable SAR insights. [, ]

- Acetylation: this compound (two acetylation sites) exhibits the highest antitumor activity, followed by Luzopeptin B (one acetylation site), while Luzopeptin C (no acetylation) is inactive. [] This suggests that acetylation is crucial for cellular uptake and activity, likely by influencing the molecule's hydrophobicity and ability to traverse cell membranes. []

- Chromophore importance: The quinoline chromophores are essential for DNA intercalation and binding. [] Studies using the half-molecule of Luzopeptin C demonstrated that the quinoline chromophore alone cannot intercalate with DNA, highlighting the importance of the cyclic depsipeptide structure for proper chromophore orientation and bifunctional intercalation. []

- Analogues and DNA binding: Despite differences in antitumor activity, all three luzopeptins bind to isolated DNA effectively. [, ] Interestingly, Luzopeptin C showed slightly stronger DNA intercalation and intermolecular cross-linking compared to Luzopeptins A and B. [] This suggests that while DNA binding is essential for activity, other factors like cellular uptake and target accessibility play a significant role in determining overall potency.

A: Research primarily focuses on the interaction of this compound with DNA and its biological activity. [, , , ] Information regarding its inherent stability under various conditions, degradation pathways, and formulation strategies to improve its pharmaceutical properties is limited within the provided research.

ANone: The provided scientific research primarily focuses on understanding the fundamental properties and biological activity of this compound. [1-24] Information on SHE (Safety, Health, and Environment) regulations, compliance, risk assessment, and responsible handling practices is not covered within these studies.

A: While in vivo activity of this compound against several tumor models is documented, [, ] detailed information about its ADME profile (absorption, distribution, metabolism, and excretion) is limited within the provided research. Further studies are needed to fully characterize its pharmacokinetic properties.

ANone: this compound displays potent in vitro and in vivo antitumor activity:

- In vitro: It effectively inhibits the growth of various cancer cell lines, including Novikoff hepatoma cells. [, ] These studies show that RNA synthesis is more sensitive to this compound than DNA synthesis. []

A: Research on a mitomycin C-resistant P388 leukemia cell line (P388/MMC) revealed cross-resistance patterns that offer insights into this compound resistance mechanisms. []

- Cross-resistance: P388/MMC cells exhibited cross-resistance to this compound, though the extent of resistance was less pronounced compared to other DNA binders like doxorubicin. []

- Potential mechanisms: The development of resistance to DNA-damaging agents like mitomycin C often involves alterations in drug uptake, increased DNA repair mechanisms, and changes in cellular detoxification pathways. [] Similar mechanisms might contribute to this compound resistance.

A: Early toxicity studies in mice indicated that a soluble formulation of this compound could be lethal at a dose of 0.1 mg/kg. [] While it did not show leukopenia, nephrotoxicity, or hepatotoxicity at the tested doses, it did induce dose-dependent neutrophilia and lymphopenia. [] More comprehensive toxicological studies are needed to fully assess its safety profile and potential long-term effects.

ANone: The discovery and early research on this compound provided significant contributions to the field of antitumor antibiotics:

- Discovery: this compound was isolated from Actinomadura luzonensis and identified as a potent antitumor agent. [] Its unique structure, featuring a cyclic decadepsipeptide with two quinoline chromophores, sparked significant interest in its biological activity and mechanism of action.

- DNA-binding mechanism: Research on this compound advanced the understanding of bifunctional DNA intercalation. [, , ] The finding that it preferentially binds to AT-rich regions and induces DNA crosslinking expanded the knowledge of how these molecules interact with and disrupt DNA structure and function. [, , , ]

- Structure-activity relationships: Studies comparing this compound with its less active analogues, Luzopeptins B and C, highlighted the importance of acetylation for cellular uptake and antitumor activity. [, ] These findings provided valuable insights into the structure-activity relationships of this class of compounds, guiding the development of more potent and selective analogues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。